molecular formula C9H6BrNO B1334057 3-Bromobenzoylacetonitrile CAS No. 70591-86-5

3-Bromobenzoylacetonitrile

Cat. No. B1334057
CAS RN: 70591-86-5
M. Wt: 224.05 g/mol
InChI Key: VBFNSHGLANEMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzoylacetonitrile is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various brominated benzonitrile derivatives and their synthesis, which can provide insights into the chemistry of related compounds. These derivatives are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics .

Synthesis Analysis

The synthesis of brominated benzonitrile derivatives can be achieved through various methods. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, involving palladium-catalyzed arylation and an acidic deprotection/cyclization sequence . Another method includes the bromodeboronation of aryl boronic acids to form 2-bromo-3-fluorobenzonitrile . Additionally, an improved synthesis of a bromomethylthiazolyl-ethynyl derivative of benzonitrile was achieved using a new synthon for Sonogashira coupling . These methods highlight the versatility of bromobenzonitriles in chemical synthesis and their potential as precursors for various chemical transformations.

Molecular Structure Analysis

The molecular structure of bromobenzonitrile derivatives can be complex and is often determined by the nature of the substituents and the reaction conditions. For example, the reaction of anthranilic acids with o-bromomethylphenylacetonitrile can lead to different products depending on the temperature and substituents, indicating the sensitivity of the molecular structure to reaction parameters . The molecular recognition study of a bromo derivative of dihydroxybenzoic acid with N-donor compounds also shows the importance of functional groups and their interactions in defining the molecular structure .

Chemical Reactions Analysis

Bromobenzonitrile derivatives participate in a variety of chemical reactions. Nitrodibromoacetonitrile, for example, reacts with alkenes, aromatic compounds, amines, and sulfides to form products derived from bromine or nitrocyanocarbene . The synthesis of tritiated bromobenzene derivatives involves exchange-tritiation, diazotization, and Sandmeyer coupling . Furthermore, the regioselective bromocyclization of 2-alkynylbenzoic acids leads to the formation of 3-(bromomethylene)isobenzofuran-1(3H)-ones, demonstrating the reactivity of brominated benzonitriles in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzonitrile derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 3-Bromobenzoylacetonitrile, they do provide information on related compounds. For example, the synthesis of 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates from 2-bromobenzaldehyde suggests that the presence of a bromine atom can facilitate the formation of heterocyclic compounds . The reactivity of these compounds in various chemical reactions, as well as their potential to form supramolecular assemblies, indicates that bromobenzonitriles have significant chemical versatility, which can be exploited in the design of new materials and pharmaceuticals .

Scientific Research Applications

Application in Organic & Biomolecular Chemistry

  • Summary of the Application: 3-Bromobenzoylacetonitrile is used as a benzylic brominating reagent in the process of photochemical benzylic bromination. This process is part of the Wohl–Ziegler reaction, which is a well-used method within synthetic organic photochemistry .
  • Methods of Application or Experimental Procedures: The reactivity of 3-Bromobenzoylacetonitrile has been revisited in continuous flow, revealing compatibility with electron-rich aromatic substrates. This has led to the development of a p-methoxybenzyl bromide generator for PMB protection .
  • Results or Outcomes: The application of 3-Bromobenzoylacetonitrile in this context was successfully demonstrated on a pharmaceutically relevant intermediate on an 11 g scale, giving a 91% yield and a PMB-Br space–time-yield of 1.27 kg L −1 h −1 .

Application in the Synthesis of 3-(Bromoacetyl)coumarins

  • Summary of the Application: 3-Bromobenzoylacetonitrile is used in the synthesis of 3-(bromoacetyl)coumarin derivatives. These derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds .
  • Methods of Application or Experimental Procedures: The synthesis of 3-(bromoacetyl)coumarin derivatives involves the use of 3-Bromobenzoylacetonitrile as a starting point. These derivatives are then used to produce a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • Results or Outcomes: The 3-(bromoacetyl)coumarin derivatives have shown biological activities such as antiproliferative and antimicrobial activities. They are also promising inhibitors of type 2 diabetes mellitus. In addition, numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .

Application in the Synthesis of Bioactive Heterocyclic Scaffolds

  • Summary of the Application: 3-Bromobenzoylacetonitrile is used in the synthesis of various bioactive heterocyclic scaffolds. These scaffolds are important components in drug discovery due to their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus .
  • Methods of Application or Experimental Procedures: The synthesis involves the use of 3-Bromobenzoylacetonitrile as a starting point. These scaffolds are then used to produce a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
  • Results or Outcomes: The bioactive heterocyclic scaffolds have shown potent anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities . In addition, numerous chemosensors are based on polyfunctional coumarin platforms used to detect multianalyte detection, such as different bioactive elements and various environmental pollutants .

Safety And Hazards

The safety information for 3-BBAN indicates that it may cause skin and eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(3-bromophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFNSHGLANEMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373580
Record name 3-Bromobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromobenzoylacetonitrile

CAS RN

70591-86-5
Record name 3-Bromobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-bromophenyl)-3-oxopropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

n-Butyllithium (214 ml, 340 mmol, 1.6 M solution in hexane) was added dropwise to a solution of acetonitrile (23.8 ml, 460 mmol) in dry tetrahydrofuran (1000 ml) at −78° C. After stirring the reaction mixture for 20 min., a solution of 4-bromobenzoyl chloride in dry tetrahydrofuran (50 ml) was added dropwise over 20 min. After 1 h, saturated ammonium chloride was added (200 ml) and the reaction mixture was allowed to warm to room temperature. The product was extracted into ether and washed with 1N hydrochloric acid (400 ml). The organics were removed in vacuo and the residue was redissolved in ethyl acetate. Ammonium hydroxide was added to give a solid which was filtered, redissolved in ethyl acetate and washed with 2 N hydrochloric acid. The organic layer was washed with brine, dried over sodium sulfate and concentrated in vacuo to give 2-(3-bromobenzoyl)-acetonitrile (16.6 g) as a solid.
Quantity
214 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetonitrile (21.86 mL, 419 mmol) was added to a stirred suspension of 60% NaH (7.25 g, 181 mmol) in THF (150 mL). Then, methyl 3-bromobenzoate (30 g, 140 mmol) was added and the mixture was heated at 75° C. for 4 h. After cooling to room temperature, water followed by 1N HCl (200 mL) was added and the mixture was extracted with ethyl acetate (500 mL), washed with sat .NaHCO3 solution (200 mL), dried (Na2SO4), filtered and concentrated to afford 3-(3-bromophenyl)-3-oxopropanenitrile (29 g, 129 mmol, 93% yield) as light yellow solid. 1H NMR (500 MHz, CDCl3) δ 8.09 (t, J=1.7 Hz, 1H), 7.90-7.86 (m, 1H), 7.83 (ddd, J=8.0, 2.0, 1.1 Hz, 1H), 7.45 (t, J=7.9 Hz, 1H), 4.08 (s, 2H).
Quantity
21.86 mL
Type
reactant
Reaction Step One
Name
Quantity
7.25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromobenzoylacetonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromobenzoylacetonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromobenzoylacetonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromobenzoylacetonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromobenzoylacetonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromobenzoylacetonitrile

Citations

For This Compound
2
Citations
M Lusardi, C Rotolo, M Ponassi, E Iervasi… - …, 2022 - Wiley Online Library
… 4-Bromobenzoylacetonitrile, 3-bromobenzoylacetonitrile, 4-fluorobenzoylacetonitrile were prepared according to the published procedure. DMF was reagent grade and was dried on …
CE Tranberg, A Zickgraf, BN Giunta… - Journal of medicinal …, 2002 - ACS Publications
2-Amino-3-benzoylthiophenes are allosteric enhancers (AE) of agonist activity at the A 1 adenosine receptor. The present report describes syntheses and assays of the AE activity at the …
Number of citations: 106 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.